molecular formula C6H10O4 B1672297 Isosorbide CAS No. 652-67-5

Isosorbide

Cat. No.: B1672297
CAS No.: 652-67-5
M. Wt: 146.14 g/mol
InChI Key: KLDXJTOLSGUMSJ-JGWLITMVSA-N
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Description

Isosorbide is a bicyclic chemical compound that belongs to the group of diols and oxygen-containing heterocycles. It contains two fused furan rings and is derived from D-sorbitol, which is obtained by catalytic hydrogenation of D-glucose. This compound is known for its hygroscopic nature and is used in various applications, including medicine and industry .

Scientific Research Applications

Isosorbide has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Isosorbide primarily targets the vascular smooth muscles of both arteries and veins . Its action is more pronounced on veins, leading to a reduction in cardiac preload . The compound acts as a prodrug for its active metabolite, nitric oxide , which mediates the therapeutic action of this compound .

Mode of Action

This compound, upon metabolism, releases nitric oxide . Nitric oxide activates guanylate cyclase, leading to an increase in the levels of cyclic guanosine 3’,5’-monophosphate (cGMP) . The increase in cGMP levels triggers a series of phosphorylation reactions, resulting in the dephosphorylation of myosin light chains of smooth muscle fibers . This process ultimately leads to the relaxation of vascular smooth muscles .

Biochemical Pathways

The biochemical pathway primarily affected by this compound involves the nitric oxide-cGMP pathway . The release of nitric oxide from this compound activates guanylate cyclase, increasing cGMP levels . This increase in cGMP triggers a cascade of phosphorylation and dephosphorylation reactions, leading to the relaxation of vascular smooth muscles .

Pharmacokinetics

This compound is rapidly absorbed after oral administration . It undergoes no significant first-pass metabolism and is virtually 100% bioavailable . The compound has a longer duration of action than nitroglycerin due to its slow onset of absorption and metabolism .

Result of Action

The primary result of this compound’s action is the relaxation of vascular smooth muscles, leading to the dilation of peripheral arteries and veins . This dilation promotes peripheral pooling of blood and decreases venous return to the heart, thereby reducing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure (preload) . This mechanism helps in the prevention and management of angina pectoris caused by coronary artery disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption, distribution, metabolism, and excretion, thereby influencing its efficacy and stability . Furthermore, individual patient characteristics such as age, gender, renal function, and genetic factors can also impact the pharmacokinetics and pharmacodynamics of this compound .

Future Directions

There is ongoing research into the use of isosorbide in heart failure treatment . The early 21st century may well be the period in which we understand and exploit the NO-signaling pathway as a therapeutic target for cardiovascular diseases . There is also interest in the synthesis of this compound-based eco-friendly and effective plasticizers .

Biochemical Analysis

Biochemical Properties

Isosorbide has two secondary hydroxy groups that make it a versatile platform chemical accessible from renewable resources . As a diol, this compound can be mono- or biderivatized using standard methods of organic chemistry, such as nitration, esterification, etherification, tosylation, etc., and converted into compounds with interesting properties or into monomeric units for novel polymers .

Cellular Effects

This compound reduces intraocular pressure through its effects on ocular blood vessels . While in the blood, this compound promotes redistribution of water toward the circulation, promoting the excretion of urine .

Molecular Mechanism

This compound dinitrate is converted to the active nitric oxide to activate guanylate cyclase . This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibers .

Temporal Effects in Laboratory Settings

In a study, this compound was found to reduce endolymphatic hydrops in a chronic model, but the vestibular function was unchanged . In an acute model, no endolymphatic hydrops were observed, and vestibular symmetry was preserved after this compound administration .

Dosage Effects in Animal Models

In animal models of endolymphatic hydrops, this compound was found to reduce hydrops and preserve symmetrical vestibular function

Metabolic Pathways

The metabolic pathways of this compound involve its conversion to active nitric oxide

Transport and Distribution

This compound is rapidly absorbed after oral dosing, but bioavailability is highly variable (10% to 90%), with extensive first-pass metabolism in the liver

Preparation Methods

Isosorbide is synthesized from D-sorbitol through a dehydration reaction. The process involves the use of Brønsted acidic ionic liquids as catalysts, which have been shown to be highly efficient. The reaction conditions typically include a temperature of around 130°C and the use of para-toluenesulfonic acid as a catalyst . Industrial production methods focus on optimizing yield and purity, with continuous processes being developed to achieve high efficiency .

Chemical Reactions Analysis

Isosorbide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound dinitrate, which is used as a vasodilator.

    Reduction: Reduction reactions can modify this compound to produce different derivatives.

    Substitution: this compound can undergo substitution reactions to form esters and ethers.

Comparison with Similar Compounds

Isosorbide is often compared to other diols and cyclic compounds. Similar compounds include:

This compound stands out due to its renewable nature, non-toxicity, and versatility in various applications, making it a valuable compound in both scientific research and industrial production.

Properties

IUPAC Name

(3S,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDXJTOLSGUMSJ-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046196
Record name Isosorbide
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Molecular Weight

146.14 g/mol
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Physical Description

Dry Powder, Liquid; Liquid
Record name D-Glucitol, 1,4:3,6-dianhydro-
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Mechanism of Action

Isosorbide causes vascular relaxation, reducing systolic ophthalmic artery pressure (SOAP), systolic ocular perfusion pressure (SOPP).
Record name Isosorbide
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Color/Form

CRYSTALS

CAS No.

652-67-5
Record name Isosorbide
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Melting Point

60-63, 61-64 °C
Record name Isosorbide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Isosorbide?

A: this compound (1,4:3,6-dianhydro-D-glucitol) has a molecular formula of C6H10O4 and a molecular weight of 146.14 g/mol. []

Q2: What are the key structural features of this compound?

A: this compound is a bicyclic ether derived from glucose. Its rigid, chiral structure, with two fused tetrahydrofuran rings, makes it a valuable building block in polymer chemistry. []

Q3: What are the advantages of using dimethyl carbonate (DMC) in this compound synthesis?

A: DMC offers a greener alternative to traditional methylating agents like dimethyl sulfate (DMS) and methyl halides in this compound synthesis. Its low toxicity and environmental benignity make it a desirable reagent. []

Q4: Can you explain the reactivity of this compound with DMC?

A: Depending on the reaction conditions, this compound reacts with DMC via different mechanisms. Weak bases favor carboxymethylation, producing compounds like dicarboxymethyl this compound, a potential monomer for polycarbonate. Strong bases favor methylation, leading to dimethyl this compound, a high-boiling green solvent. []

Q5: What are the thermal properties of this compound-based oligomers compared to PDO homopolymers?

A: Incorporating this compound into polytrimethylene ether glycol (PTEG) oligomers leads to a higher glass transition temperature (Tg) compared to pure PDO homopolymers. []

Q6: What is the significance of the higher Tg in this compound-containing polymers?

A: This enhanced Tg implies improved thermal stability, making these polymers suitable for applications requiring higher temperature resistance, such as hot-fill containers and engineering resins. []

Q7: Can this compound be utilized in organocatalysis?

A: Yes, this compound derivatives show promise as organocatalysts. For example, thiourea derivatives based on this compound have been successfully employed in the enantioselective alkylation of indole. []

Q8: What makes this compound a suitable scaffold for developing organocatalysts?

A: Its rigid conformation allows for the introduction of diverse functional groups to fine-tune its electronic and steric properties, making it highly versatile for organocatalytic applications. []

Q9: How is density functional theory (DFT) used to understand the reactivity of this compound?

A: DFT calculations provide insights into the reaction mechanisms and thermodynamics of this compound transformations, such as etherification and transetherification. These calculations help to explain the observed regioselectivity in reactions with DMC. []

Q10: What information can be gained from DFT calculations on this compound reactions?

A: DFT helps understand the influence of factors like solvent and temperature on the reaction pathway. By evaluating the thermodynamics at experimental conditions, DFT predictions guide the optimization of synthetic strategies. []

Q11: How does the number of nitrate groups in organic nitrates affect their potency in activating guanylate cyclase?

A: A strong correlation exists between the number of nitrate ester groups and the potency of organic nitrates in activating guanylate cyclase. Compounds with more nitrate groups tend to be more potent. []

Q12: What is the significance of guanylate cyclase activation by organic nitrates?

A: Guanylate cyclase activation leads to the production of cyclic guanosine monophosphate (cGMP), a key signaling molecule responsible for vasodilation. This mechanism underlies the therapeutic effects of organic nitrates in treating angina pectoris. []

Q13: How is this compound dinitrate metabolized in humans?

A: After oral administration, this compound dinitrate is rapidly absorbed and extensively metabolized. It is primarily excreted in the urine as metabolites, with the main metabolite being an this compound conjugate, likely with glucuronic acid. []

Q14: Can this compound mononitrate be combined with other bronchodilators for improved efficacy?

A: Combining this compound mononitrate with salbutamol shows additive effects in reversing and protecting against methacholine-induced contractions, suggesting potential benefits in asthma treatment. []

Q15: What are the common side effects associated with this compound mononitrate and misoprostol when used for cervical ripening?

A: While both drugs effectively induce cervical ripening, misoprostol commonly causes abdominal pain, nausea, and vaginal bleeding, whereas this compound mononitrate frequently leads to headaches. The frequency and intensity of these side effects typically increase over the treatment period. []

Q16: Can sublingual this compound dinitrate cause refractory hypotension in postoperative patients with ischemic heart disease?

A: Yes, a case report highlights the possibility of severe, treatment-resistant hypotension following sublingual this compound dinitrate administration in a postoperative patient with ischemic heart disease. This underscores the importance of careful monitoring and individualized treatment strategies in this patient population. []

Q17: What is the rationale behind developing this compound mononitrate controlled-release tablets?

A: Developing controlled-release formulations aims to achieve a more sustained drug release profile, potentially improving patient compliance and reducing side effects compared to conventional immediate-release formulations. []

Q18: How does the dissolution of this compound dinitrate tablets vary in different media?

A: this compound dinitrate tablets generally show good dissolution in various media, including water, 0.1 mol·L-1 HCl, pH 4.5 acetate buffer solution, and pH 6.8 phosphate buffer solution, with minimal differences observed between them. []

Q19: What analytical techniques are commonly employed for the quantification of this compound dinitrate and its metabolites?

A: Gas chromatography coupled with electron capture detection (GC-ECD) and liquid chromatography coupled with mass spectrometry (LC-MS) are frequently used for quantifying this compound dinitrate and its metabolites in biological matrices. [, ]

Q20: Can this compound dinitrate and its mononitrates be simultaneously determined in human plasma?

A: Yes, capillary column gas chromatography (GC) with electron capture detection allows for the simultaneous determination of this compound dinitrate, this compound 2-mononitrate, and this compound 5-mononitrate in human plasma using two internal standards. []

Q21: What are the potential advantages of using trimetazidine over this compound mononitrate in this context?

A: Trimetazidine's mechanism of action, which involves improving cellular oxygen utilization, offers a complementary approach to the hemodynamic effects of nitrates. This, coupled with its better tolerability profile, makes it a potentially preferable option for some patients. []

Q22: What are some key techniques used to characterize this compound-containing polymers?

A: Various analytical techniques are employed, including nuclear magnetic resonance (NMR) spectroscopy to determine the polymer structure, differential scanning calorimetry (DSC) to evaluate thermal transitions, and thermogravimetric analysis (TGA) to assess thermal stability. [, ]

Q23: How is this compound utilized in diverse fields?

A: this compound finds applications in various industries, including pharmaceuticals (e.g., this compound dinitrate as a vasodilator), polymers (e.g., polyethylene this compound terephthalate as a bio-based plastic), surfactants, solvents (e.g., dimethyl this compound), and even cosmetics. []

Q24: What drives the increasing interest in this compound across different disciplines?

A: Its unique properties, such as rigidity, chirality, biodegradability, and availability from renewable resources like starch, contribute to its growing popularity as a sustainable alternative to petroleum-based chemicals. [, , ]

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